molecular formula C18H19N3O2 B1678200 Nerisopam CAS No. 102771-12-0

Nerisopam

Cat. No. B1678200
Key on ui cas rn: 102771-12-0
M. Wt: 309.4 g/mol
InChI Key: WWQDEXGFYVSTCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1cc2c(cc1OC)C(c1ccc([N+](=O)[O-])cc1)=NN=C(C)C2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:26][N:27]([CH3:28])[CH:29]=[O:30].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]([C:10]2=[N:11][N:12]=[C:13]([CH3:25])[CH2:14][c:15]3[c:16]2[cH:17][c:18]([O:23][CH3:24])[c:19]([O:21][CH3:22])[cH:20]3)[cH:8][cH:9]1.[Pd:31]>>[NH2:1][c:4]1[cH:5][cH:6][c:7]([C:10]2=[N:11][N:12]=[C:13]([CH3:25])[CH2:14][c:15]3[c:16]2[cH:17][c:18]([O:23][CH3:24])[c:19]([O:21][CH3:22])[cH:20]3)[cH:8][cH:9]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)C=O
Name
COc1cc2c(cc1OC)C(c1ccc([N+](=O)[O-])cc1)=NN=C(C)C2
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1cc2c(cc1OC)C(c1ccc([N+](=O)[O-])cc1)=NN=C(C)C2
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Pd]

Outcomes

Product
Name
Type
product
Smiles
COc1cc2c(cc1OC)C(c1ccc(N)cc1)=NN=C(C)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.